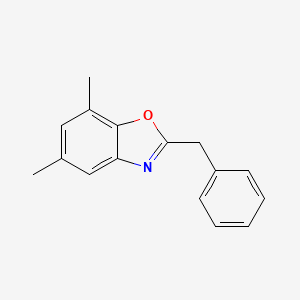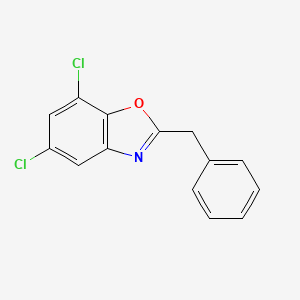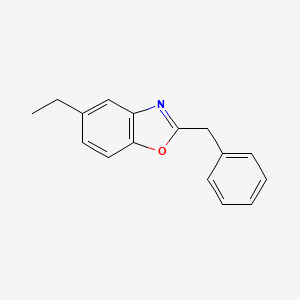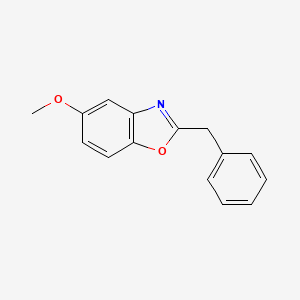
2-Benzyl-5-methoxy-1,3-benzoxazole
Vue d'ensemble
Description
2-Benzyl-5-methoxy-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both benzene and oxazole rings in its structure allows for various functionalizations, making it a versatile scaffold in drug discovery and other scientific research fields.
Applications De Recherche Scientifique
2-Benzyl-5-methoxy-1,3-benzoxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-methoxy-1,3-benzoxazole typically involves the condensation of 2-aminophenol with benzaldehyde derivatives. One common method includes the use of a catalyst such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions at room temperature . The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the benzoxazole ring.
Industrial Production Methods
In industrial settings, the synthesis of benzoxazole derivatives can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yields and purity. Catalysts such as metal catalysts and ionic liquid catalysts are often employed to enhance the efficiency and selectivity of the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-5-methoxy-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the benzene ring .
Mécanisme D'action
The mechanism of action of 2-Benzyl-5-methoxy-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or modulation of their activity. For example, it may inhibit DNA topoisomerases, protein kinases, or other enzymes involved in disease pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: The parent compound with a simpler structure.
5-Nitro-2-(4-butylphenyl)benzoxazole: A derivative with enhanced biological activity.
2-(4-Butylphenyl)oxazolo[4,5-b]pyridine: Another derivative with significant inhibitory effects on DNA topoisomerases.
Uniqueness
2-Benzyl-5-methoxy-1,3-benzoxazole is unique due to the presence of both benzyl and methoxy groups, which can enhance its biological activity and selectivity. These functional groups allow for additional interactions with biological targets, making it a promising candidate for drug development and other applications .
Propriétés
IUPAC Name |
2-benzyl-5-methoxy-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-17-12-7-8-14-13(10-12)16-15(18-14)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIWJGYXHQNFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7650415.png)
![2-(4-Fluorophenoxy)-1-[4-(2-methylsulfonylethyl)piperazin-1-yl]ethanone](/img/structure/B7650421.png)
![[1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B7650430.png)
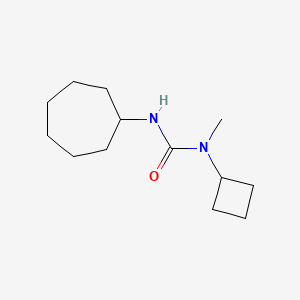
![1-[2-(Cyclohexen-1-yl)ethyl]-3-ethyl-2-methylguanidine](/img/structure/B7650451.png)
![[(3S)-oxolan-3-yl] 1-benzofuran-3-carboxylate](/img/structure/B7650456.png)
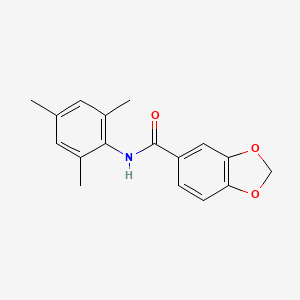
![3-[2-(2-Pyrazol-1-ylethylamino)ethyl]imidazolidine-2,4-dione](/img/structure/B7650459.png)
![2-HYDROXY-N'-[(E)-[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B7650468.png)
![N-[3-[(1,1,4-trioxo-2H-1lambda6,2,3-benzothiadiazin-3-yl)methyl]phenyl]acetamide](/img/structure/B7650490.png)
![[4-[(2S)-2-hydroxypropyl]piperazin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7650504.png)
